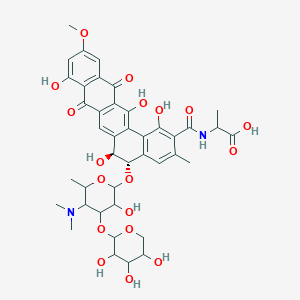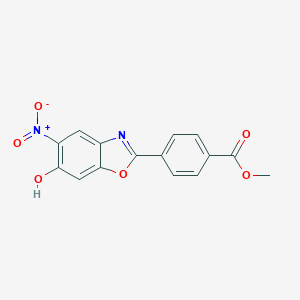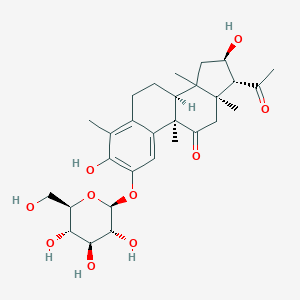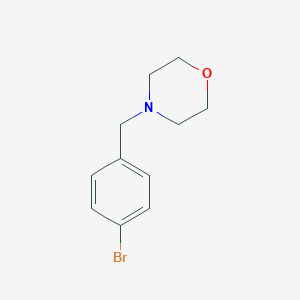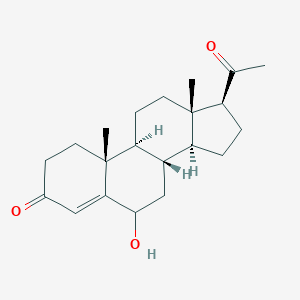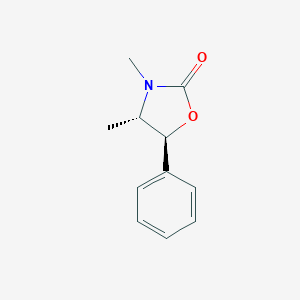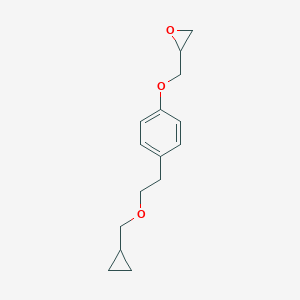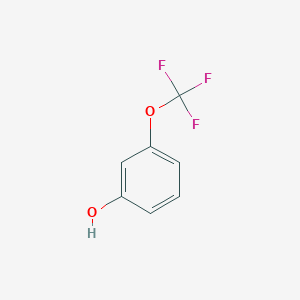
3-(Trifluoromethoxy)phenol
説明
3-(Trifluoromethoxy)phenol is a clear colorless to yellow liquid . It is a compound useful in organic synthesis . Trifluoromethoxy-containing molecules represent a still underdeveloped, but highly promising group of biologically active compounds .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds starts from diazotization of trifluoromethoxyaniline via the treatment of NaNO in the presence of sulfonic acid at 0 °C, which is followed by heating with 9N sulfonic acid at 105–110 °C to generate the 3-(trifluoromethoxy)phenol .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethoxy)phenol is C7H5F3O2 . The InChI code is 1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H .Chemical Reactions Analysis
Trifluoromethoxy compounds have received more and more attention in recent years. Both new reagents and new trifluoromethoxylation strategies got a breakthrough . The optimal conditions for the reaction were determined as to run the reaction in DMC at 35°C with AgF2 (1 equiv) as the reaction medium, Selectfluor (2 equiv) as the oxidant, TFMS (4 equiv) as the OCF3 source, CsF (4 equiv) as the fluorine source, and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.1 equiv) as the ligand .Physical And Chemical Properties Analysis
3-(Trifluoromethoxy)phenol has a molecular weight of 178.11 g/mol . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 180.7±35.0 °C at 760 mmHg . The vapor pressure is 0.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol . The flash point is 84.4±0.0 °C .科学的研究の応用
Synthesis and Characterization
3-(Trifluoromethoxy)phenol is a key intermediate in the synthesis of various compounds. Zhang Zhi-hai (2010) optimized the synthesis process of 3-Trifluoromethyl phenol, an important intermediate for medicine and pesticide production, enhancing the yield and purity of the product Zhang Zhi-hai (2010). Ritter (1993) described the increasing use of vinyl and aryl trifluoromethanesulfonates (triflates), derived from phenols like 3-(Trifluoromethoxy)phenol, in various synthetic transformations, including cross-coupling reactions, due to their favorable reaction properties Ritter (1993).
Organic Electronics and Materials Science
3-(Trifluoromethoxy)phenol derivatives have shown potential in organic electronics and materials science. A study by Fink et al. (1997) synthesized and characterized aromatic poly(1,3,5-triazine-ether)s using difluoro functionalized aromatic 1,3,5-triazine monomers, showing promising applications in organic electroluminescent devices due to their excellent thermal stability and high electron affinities Fink et al. (1997). Günsel et al. (2019) synthesized a copper(ii) phthalocyanine bearing 4-(trifluoromethoxy)phenol groups, displaying unique optical and surface properties and potential in photo-electrical applications Günsel et al. (2019).
Environmental Impact Studies
Research on the environmental impact and fate of compounds related to 3-(Trifluoromethoxy)phenol is also significant. Hubert (2003) provided insights into the environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM), indicating its transient effects on the environment and minimal long-term toxicological risk Hubert (2003). Quintana et al. (2019) identified 3-(trifluoromethyl)phenol as a malodorous compound in a water supply pollution incident, emphasizing the need to understand the environmental behavior of such compounds Quintana et al. (2019).
Safety and Hazards
3-(Trifluoromethoxy)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
3-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLJERQTLRORJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369815 | |
| Record name | 3-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)phenol | |
CAS RN |
827-99-6 | |
| Record name | 3-(Trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



